Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a chemical compound with the molecular formula and a molecular weight of 372.53 g/mol. It belongs to the class of esters, specifically characterized by the presence of an octanoate moiety linked to a phenyl group substituted with a heptyloxy chain. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.
Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate can be sourced from chemical suppliers and is cataloged in databases such as PubChem and ChemSpider, which provide detailed information about its structure, properties, and potential applications . In terms of classification, it is categorized under organic compounds, specifically as an ester due to the presence of the ethyl group attached to the carboxylic acid derivative.
The synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate typically involves a multi-step process:
The reactions are generally carried out under controlled temperature and pressure conditions to optimize yield and purity. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
The molecular structure of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate features:
CCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)OCCCCCC
.Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate can undergo various chemical transformations, including:
Common reagents for these reactions include:
The mechanism of action for Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate may involve interactions at specific biological targets, potentially modulating enzyme activity or receptor binding. The heptyloxy substituent can enhance lipophilicity, improving membrane permeability and bioavailability.
While specific data on its biological activity may be limited, compounds with similar structures often exhibit activity through:
Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate has several scientific uses:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0